molecular formula C29H31N3O2S2 B11518942 4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide CAS No. 5801-80-9

4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11518942
CAS No.: 5801-80-9
M. Wt: 517.7 g/mol
InChI Key: NGYNTRHGLUGJLW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzothiazole core substituted with a sulfanyl-ethyl linker, a 2,4,6-trimethylanilino group, and a 4-tert-butylbenzamide moiety. Its structure combines a heterocyclic benzothiazole ring (known for modulating bioactivity in medicinal chemistry) with a bulky tert-butyl group, which may enhance lipophilicity and metabolic stability.

Properties

CAS No.

5801-80-9

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C29H31N3O2S2/c1-17-13-18(2)26(19(3)14-17)32-25(33)16-35-28-31-23-12-11-22(15-24(23)36-28)30-27(34)20-7-9-21(10-8-20)29(4,5)6/h7-15H,16H2,1-6H3,(H,30,34)(H,32,33)

InChI Key

NGYNTRHGLUGJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the tert-butyl group, and the coupling of the benzamide moiety. Common reagents used in these reactions include sulfur, amines, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-TERT-BUTYL-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a benzothiazole core, tert-butyl substituent, and 2,4,6-trimethylanilino group. Below is a comparison with key analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications References
Target Compound : 4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide Benzothiazole - 4-tert-butylbenzamide
- 2,4,6-trimethylanilino
- Sulfanyl-ethyl linker
Likely oncology, antiviral (inferred)
N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-benzothiazole-6-carboxamide (877827-49-1) Benzothiazole - Benzamide
- 2,4,6-trimethylanilino
- No tert-butyl group
Unspecified (structural precursor)
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide Benzamide - Thienylmethylthio
- Cyano-fluoroaryl group
Cancer, viral infections, thrombosis
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide - Thiazolylmethylthio
- Nitrophenyl group
Platelet aggregation inhibition

Key Observations:

Structural Variations :

  • The target compound’s tert-butyl group distinguishes it from simpler benzothiazole derivatives like 877827-49-1, which lacks this lipophilic substituent . This modification likely improves membrane permeability and target binding compared to analogs with smaller substituents.
  • Sulfanyl linkers are common in analogs (e.g., thienylmethylthio in ), but the target’s benzothiazole-sulfanyl-ethyl combination may confer unique electronic or steric properties.

The target’s 2,4,6-trimethylanilino group, by contrast, provides steric bulk and moderate electron-donating effects. Thiazole/isoxazole substituents (common in ) are associated with antiviral activity, suggesting the target compound may share this profile.

Metabolic Stability :

  • The tert-butyl group in the target compound may reduce oxidative metabolism compared to analogs with smaller alkyl or aryl groups, as seen in 877827-49-1 .

Research Findings and Limitations

  • Structural Insights : The benzothiazole core and sulfanyl linker are conserved across analogs, implying their critical role in bioactivity. However, substituent variations (e.g., tert-butyl vs. nitro groups) fine-tune potency and selectivity .
  • Gaps in Data: No explicit pharmacological data for the target compound is available in the evidence. Conclusions are inferred from structurally related compounds, which limits specificity.
  • Synthetic Challenges: The tert-butyl and 2,4,6-trimethylanilino groups may complicate synthesis due to steric hindrance, as seen in similar benzothiazole derivatives .

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